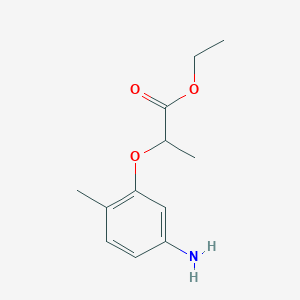

Ethyl 2-(5-amino-2-methylphenoxy)propanoate

CAS No.:

Cat. No.: VC20466049

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | ethyl 2-(5-amino-2-methylphenoxy)propanoate |

| Standard InChI | InChI=1S/C12H17NO3/c1-4-15-12(14)9(3)16-11-7-10(13)6-5-8(11)2/h5-7,9H,4,13H2,1-3H3 |

| Standard InChI Key | FHSIRJRZKCHSNA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)OC1=C(C=CC(=C1)N)C |

Introduction

Ethyl 2-(5-amino-2-methylphenoxy)propanoate is an organic compound with a unique structure that includes an ethyl ester group, a phenoxy moiety, and an amino group. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of Ethyl 2-(5-amino-2-methylphenoxy)propanoate typically involves the esterification of 2-(5-amino-2-methylphenoxy)propanoic acid with ethanol. This reaction is facilitated by an acid catalyst under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow reactors are often used to scale up production, allowing for better control over reaction conditions and higher yields.

Biological Activity and Applications

Ethyl 2-(5-amino-2-methylphenoxy)propanoate exhibits potential biological activity due to its interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active phenoxy compounds. These interactions can modulate biological pathways, suggesting potential therapeutic applications in drug development.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Interaction | Hydrogen bonding by amino group |

| Receptor Interaction | Hydrolysis of ester group releasing active compounds |

Related Compounds

Several compounds share structural similarities with Ethyl 2-(5-amino-2-methylphenoxy)propanoate, including:

| Compound Name | Structural Features |

|---|---|

| Ethyl 2-methylpropanoate | Lacks amino group; simpler structure |

| Methyl 2-(3,4-dimethylphenoxy)propanoate | Contains dimethyl groups; different position |

| Methyl 2-(4-bromophenoxy)propanoate | Contains bromine; altered reactivity |

| Methyl 2-(5-amino-3-methylphenoxy)propanoate | Different methyl positioning on phenol |

| Methyl 2-(5-amino-2-ethylphenoxy)propanoate | Ethyl instead of methyl on phenol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume